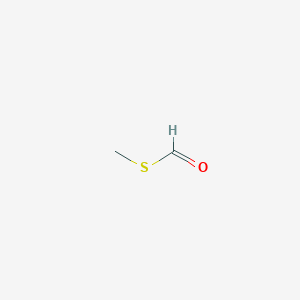
S-methyl thioformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
S-methyl thioformate can be synthesized through the reaction of methyl mercaptan with acetic-formic anhydride. This reaction typically involves the use of a solid-state spectrometer to monitor the formation of the compound . The reaction conditions include maintaining a controlled temperature and pressure to ensure the successful synthesis of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process generally involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production may also involve additional purification steps to remove any impurities and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-methyl thioformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives
Aplicaciones Científicas De Investigación
S-methyl thioformate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfur-containing molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mecanismo De Acción
The mechanism of action of S-methyl thioformate involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to S-methyl thioformate include:
Methyl formate: The oxygen analog of this compound.
Thioformaldehyde: Another sulfur-containing compound with similar structural features.
Methyl mercaptan: A related sulfur compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific sulfur-containing functional group, which imparts distinct chemical properties and reactivity compared to its oxygen analogs and other related compounds. Its stability and reactivity make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
27798-35-2 |
|---|---|
Fórmula molecular |
C2H4OS |
Peso molecular |
76.12 g/mol |
Nombre IUPAC |
S-methyl methanethioate |
InChI |
InChI=1S/C2H4OS/c1-4-2-3/h2H,1H3 |
Clave InChI |
LFJRGYNYRORDDM-UHFFFAOYSA-N |
SMILES canónico |
CSC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


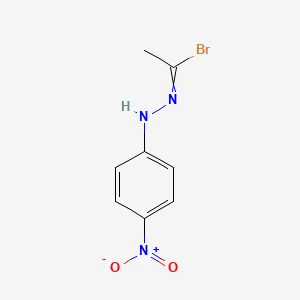

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
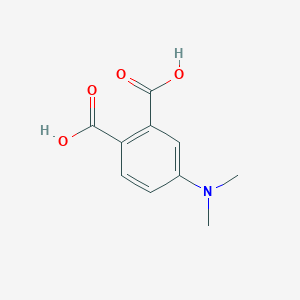
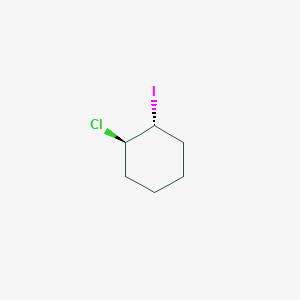
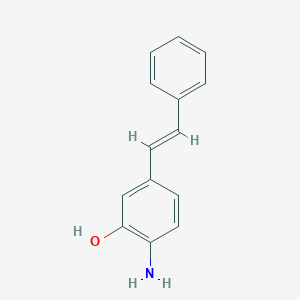

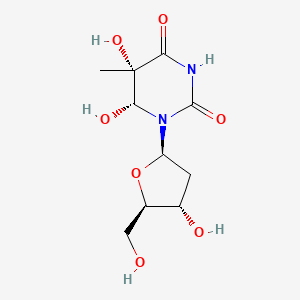
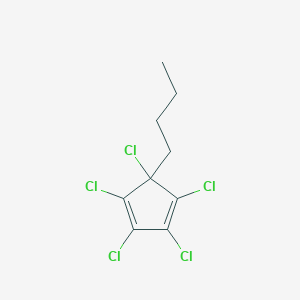
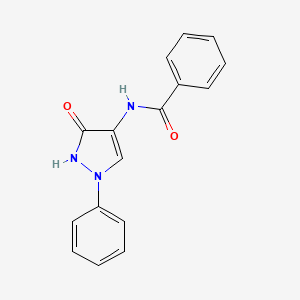
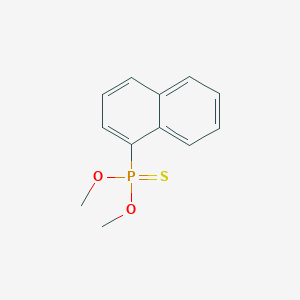
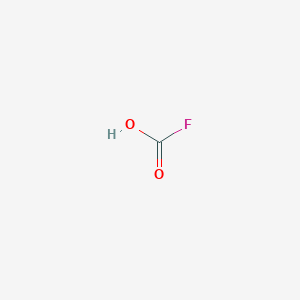
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
